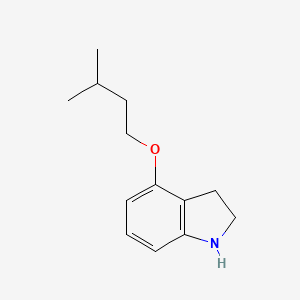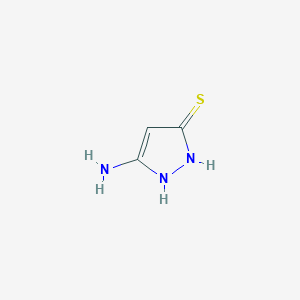
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide: is a complex organic compound that belongs to the class of azaphosphinanes This compound is characterized by the presence of a tert-butyl group, a formylphenyl group, and an azaphosphinane ring structure
準備方法
The synthesis of tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azaphosphinane ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride, followed by oxidation.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The azaphosphinane ring structure may also interact with specific binding sites, affecting the compound’s overall biological activity.
類似化合物との比較
Similar compounds to tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific structural features, such as the combination of the formyl group and the azaphosphinane ring, which confer distinct reactivity and biological activity.
特性
分子式 |
C16H22NO4P |
|---|---|
分子量 |
323.32 g/mol |
IUPAC名 |
tert-butyl 4-(4-formylphenyl)-4-oxo-1,4λ5-azaphosphinane-1-carboxylate |
InChI |
InChI=1S/C16H22NO4P/c1-16(2,3)21-15(19)17-8-10-22(20,11-9-17)14-6-4-13(12-18)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChIキー |
WULFPZZPLIOCQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


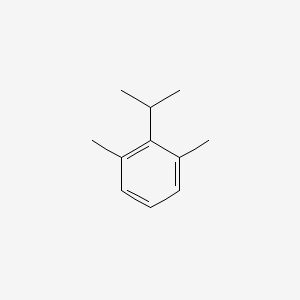

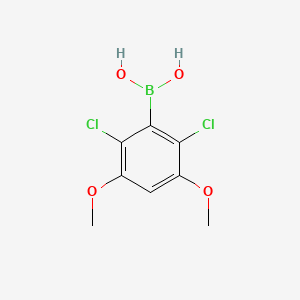
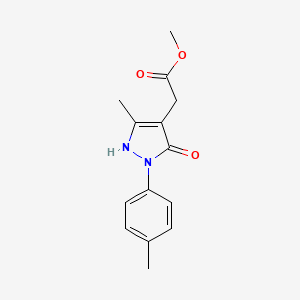
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)

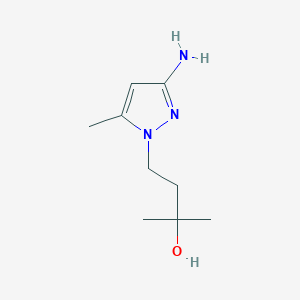

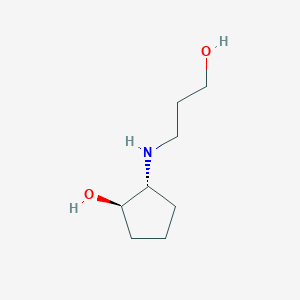
![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
